molecular formula Cl3H12O6Tb B1172586 FLAGELLIN CAS No. 12777-81-0

FLAGELLIN

Número de catálogo: B1172586
Número CAS: 12777-81-0
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Descripción

Definition and Classification

This compound is defined as a family of proteins present in flagellated bacteria that arrange themselves in a hollow cylindrical structure to form the filament component of bacterial flagella. These proteins typically possess a molecular mass averaging approximately 40,000 daltons and serve as the principal structural components responsible for bacterial motility. The fundamental architecture of this compound enables the assembly of up to 20,000 monomeric units into helical filaments measuring approximately 20 nanometers in diameter and extending up to 10 micrometers in length.

The classification of this compound proteins follows a well-established system based on antigenic properties and molecular characteristics. This compound proteins can be categorized into two major types: a-type and b-type flagellins. This classification system relies on specific reactions with polyclonal antibodies and molecular weight determinations. The a-type flagellins constitute a heterologous group of proteins with molecular masses ranging from 45 to 52 kilodaltons, while b-type flagellins represent a more homologous group uniformly exhibiting a molecular mass of 53 kilodaltons.

Further subclassification of a-type flagellins occurs based on H-antigenic components, where all a-type flagellins possess a common cross-reacting antigenic component designated as a0, typically accompanied by one or more additional antigenic components that contribute to serological specificity. The structural foundation for this classification lies in the protein's domain organization, which consists of highly conserved N-terminal and C-terminal regions responsible for filament assembly, flanking a highly variable central region that determines antigenic properties and surface characteristics.

This compound Type Molecular Mass Range Antigenic Properties Structural Characteristics
a-type 45-52 kDa Heterologous, a0 common component plus additional components Variable central region with conserved termini
b-type 53 kDa Homologous group Uniform molecular mass with conserved structure

Historical Perspectives in this compound Research

The historical development of this compound research represents a fascinating journey spanning several decades, beginning with early serological studies in the mid-1930s that established the foundation for understanding flagellar antigens. The initial recognition of flagellar H-antigens and their role in bacterial serotyping provided the first systematic approach to categorizing bacterial diversity based on this compound properties. These early investigations laid the groundwork for understanding the remarkable polymorphism inherent in this compound proteins.

Significant advances in this compound research emerged through the pioneering work on immune deviation studies conducted between 1966 and 1976, particularly focusing on different forms of this compound antigen from Salmonella adelaide. These investigations established the fundamental inverse relationship between delayed-type hypersensitivity and antibody formation, contributing to our understanding of how this compound interacts with host immune systems. The research delineated key factors determining whether this compound antigens would induce cellular or humoral immune responses, principles that remain relevant in contemporary immunological research.

The structural characterization of this compound proteins achieved a major milestone with the determination of the first this compound protein structure from Salmonella Typhimurium, revealing the characteristic boomerang-shaped molecule with four distinct domains. This breakthrough provided crucial insights into the relationship between protein structure and flagellar function, establishing the paradigm of conserved inner domains (D0 and D1) forming the filament core while outer domains (D2 and D3) project from the filament surface.

Recent decades have witnessed an exponential expansion in this compound research driven by genomic sequencing technologies and advanced bioinformatics approaches. The comprehensive analysis of 113,285 prokaryotic this compound sequences from 52 major prokaryotic phyla has revolutionized our understanding of this compound diversity. This massive dataset revealed 35,898 unique amino acid sequences organized into 187 distinct clusters, demonstrating the unprecedented level of diversity within this protein family.

Evolutionary Conservation and Diversity

The evolutionary characteristics of this compound proteins present a remarkable paradox of simultaneous conservation and diversification that distinguishes this protein family from virtually all other bacterial proteins. The sequences mediating filament assembly demonstrate extraordinary conservation across bacterial species, indicating that all bacterial flagellins likely assemble into filaments through similar mechanisms despite their surface diversity. This conservation reflects the fundamental structural requirements for flagellar function, where precise protein-protein interactions must be maintained to ensure proper filament formation and mechanical stability.

The conserved regions of this compound proteins encompass the N-terminal and C-terminal domains, which serve identical functions across all flagellated bacterial species. These regions are responsible for this compound export from the bacterial cytoplasm and the subsequent assembly of flagellar filaments. The structural conservation of these domains extends to their helical configuration, forming the inner core of the this compound protein and enabling the polymerization process essential for filament construction.

In stark contrast to the conserved termini, the central region of this compound proteins exhibits extreme diversity that may exceed that of any other known protein family. Analysis of this compound sequences reveals variation occurring at two distinct levels. The first level involves division of variable regions into sequence forms so divergent that meaningful alignment becomes impossible even within individual species, corresponding to distinct H-antigen groups in Escherichia coli and Salmonella enterica. The second level encompasses extensive variation within these groups, suggesting that some this compound variants have been diverging for thousands of years.

The evolutionary mechanisms driving this compound diversity involve both horizontal gene transfer and diversifying selection pressure. Evidence from comparative sequence analysis indicates that cross-phylum horizontal gene transfer makes major contributions to the evolution and maintenance of extreme this compound diversity. This horizontal transfer capability explains the presence of similar this compound variants in distantly related bacterial species and contributes to the rapid evolution of antigenic properties.

Conservation Level Sequence Region Functional Role Evolutionary Pressure
Highly Conserved N-terminal and C-terminal domains Filament assembly and export Structural constraint
Moderately Variable Intermediate regions Structural stability Functional optimization
Extremely Variable Central hypervariable region Antigenic properties and surface interactions Diversifying selection

Taxonomic Distribution Among Bacterial Species

The taxonomic distribution of this compound proteins encompasses an extraordinary breadth of bacterial diversity, with flagellar systems identified in virtually all major sequenced prokaryotic phyla represented in genomic databases. Comprehensive surveys have documented this compound presence across 52 prokaryotic phyla, including 5 archaeal and 47 bacterial phyla, encompassing 67 classes, 143 orders, 294 families, and 1,400 genera among 11,224 species. This widespread distribution underscores the fundamental importance of flagellar motility across diverse ecological niches and bacterial lifestyles.

Among the Proteobacteria, this compound diversity reaches particularly remarkable levels, with multiple this compound systems commonly observed in alphaproteobacterial species. Agrobacterium tumefaciens exemplifies this complexity by expressing four distinct flagellins designated FlaA, FlaB, FlaC, and FlaD, where FlaA and FlaB are abundantly produced and readily detectable, while FlaC and FlaD occur at lower levels. This multi-flagellin system contrasts sharply with model organisms such as Escherichia coli, which typically express a single this compound type.

The Firmicutes phylum demonstrates significant this compound diversity, with recent discoveries revealing enzymatically active flagellins in pathogenic Clostridium species. These this compound variants contain metallopeptidase domains inserted into the central hypervariable region, creating flagellar filaments with proteolytic activity. This enzymatic this compound family has expanded to encompass at least 74 bacterial species, including Clostridium haemolyticum, Clostridium novyi, and Clostridium botulinum.

Caulobacter crescentus represents another extreme example of this compound complexity within the Alphaproteobacteria, possessing six distinct this compound genes organized in two separate clusters. The alpha cluster contains three genes (fljJ, fljK, and fljL) encoding flagellins of 29, 25, and 27 kilodaltons respectively, while the beta cluster includes three additional genes (fljM, fljN, and fljO) located approximately 1,000 kilobases distant from the alpha cluster.

Species-specific patterns of this compound variation demonstrate remarkable complexity even within well-studied organisms. Escherichia coli exhibits 43 distinct H-antigen specificities mapping to the this compound gene, representing the complete characterization of all known polymorphic forms within this species. These variants segregate into distinct morphological types observable through electron microscopy, with six defined morphotypes correlating well with sequence-based classification systems.

Bacterial Phylum Representative Species Number of this compound Genes This compound Characteristics
Proteobacteria Agrobacterium tumefaciens 4 (FlaA, FlaB, FlaC, FlaD) Multiple abundant and minor flagellins
Proteobacteria Escherichia coli 1 Single this compound with 43 antigenic variants
Proteobacteria Caulobacter crescentus 6 (fljJ, fljK, fljL, fljM, fljN, fljO) Two distinct gene clusters
Firmicutes Clostridium haemolyticum 1 Enzymatic this compound with metallopeptidase domain
Proteobacteria Pseudomonas aeruginosa 1 Glycosylated b-type this compound
Proteobacteria Shewanella oneidensis 1 This compound with dual glycosylation systems

The distribution patterns reveal that this compound complexity varies significantly among bacterial lineages, with some species maintaining single this compound systems while others have evolved elaborate multi-flagellin architectures. The evolutionary pressures driving these different strategies likely reflect diverse environmental challenges and ecological requirements specific to each bacterial lifestyle. The remarkable taxonomic breadth of this compound distribution, combined with the extreme sequence diversity observed within and between species, establishes this compound as one of the most variable protein families in the bacterial world while maintaining essential functional conservation for flagellar assembly and motility.

Propiedades

Número CAS

12777-81-0

Fórmula molecular

Cl3H12O6Tb

Origen del producto

United States

Aplicaciones Científicas De Investigación

Immunological Applications

1. Innate Immunity Stimulation

Flagellin is known to activate innate immune responses through Toll-like receptor 5 (TLR5), leading to the production of pro-inflammatory cytokines and chemokines. This activation enhances the immune system's ability to respond to infections. For instance, a study demonstrated that systemic administration of purified this compound in mice led to a robust anti-flagellin fecal IgA response, significantly altering gut microbiota composition and enhancing mucosal immunity against pathogens .

2. Vaccine Adjuvant

This compound serves as an effective adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate both humoral and cellular immune responses makes it suitable for various vaccines. Research has shown that this compound-based vaccines can rapidly achieve higher concentrations in draining lymph nodes, effectively activating dendritic cells and promoting T and B lymphocyte recruitment .

3. Therapeutic Potential

Recent studies have explored this compound's potential as a therapeutic agent for various conditions, including cancer and infections. For example, this compound has been investigated for its ability to modulate gut immune tolerance and enhance mucosal barrier functions, which could be beneficial in inflammatory bowel diseases . Additionally, its application in acute radiation syndrome treatment has been highlighted due to its immunostimulatory effects .

Case Studies

Study Objective Findings
Innate Immune Response (2016)To assess this compound's role in stimulating innate immunityThis compound triggered localized immune responses favoring enhanced host defense mechanisms without systemic overstimulation .
Vaccine Efficacy (2019)To evaluate this compound as a vaccine adjuvantThis compound significantly improved the immune response to co-administered antigens, demonstrating its potential in vaccine development .
Microbiota Modulation (2019)To investigate the impact of this compound on gut microbiotaThis compound administration resulted in a marked alteration of microbiota composition, showcasing its role in shaping gut ecology .
Therapeutic Applications (2024)To explore this compound's therapeutic potential in radiation exposureThis compound exhibited protective effects against acute radiation syndrome through immune modulation .

Comparación Con Compuestos Similares

Structural Differences :

  • Monomeric this compound: Soluble, low molecular weight (~50 kDa).
  • Polymerized this compound : Filamentous aggregates formed under high salt concentrations, mimicking bacterial flagella .

Immunological Properties:

  • Antibody Production: Polymerized this compound induces 3–5× higher IgG titers than monomeric this compound in rats (Fig. 8, ).
  • Delayed-Type Hypersensitivity (DTH): Monomeric this compound triggers robust DTH (footpad swelling: 0.8–1.2 mm), while polymerized this compound fails to induce detectable DTH .
  • Mechanism : Particulate forms enhance B-cell receptor cross-linking, favoring humoral immunity, whereas soluble forms activate T-cell-mediated pathways .

Chemically Modified Flagellins

Acetoacetylated this compound

  • Modification : Substitution with 8 acetoacetyl groups per molecule, reducing antigenicity (Krel = 6.1 × 10⁻¹) .
  • Tolerance Induction : A single 1 µg dose suppresses antibody production by 70–80%, unlike unmodified this compound, which requires multiple doses for tolerance .

CNBr-Digested this compound

  • Modification: Cyanogen bromide cleavage fragments (~20 kDa) with partial loss of antigenic epitopes .
  • Immune Response : Induces identical humoral and cellular responses to acetoacetylated this compound but requires 3–4 doses for comparable tolerance .

This compound Mutants

FlaA Mutant (this compound-Null)

  • Structure : Lacks this compound expression.
  • Function : Fails to activate TLR5 or induce macrophage toxicity, unlike wild-type (WT) this compound (Fig. 1, ).

FliD Mutant (Polymerization-Deficient)

  • Structure: Produces monomeric this compound but cannot assemble filaments.
  • Function : Retains TLR5 activation and macrophage toxicity despite impaired motility .

Key Research Findings and Data Tables

Table 1. Comparative Immune Responses of this compound Derivatives

Compound Antibody Titers (Day 35) DTH Response (Footpad Swelling, mm) Tolerance Efficiency
Monomeric this compound 320 ± 45 1.1 ± 0.2 Low
Polymerized this compound 1280 ± 120 0.3 ± 0.1 Moderate
Acetoacetylated this compound 80 ± 15 0.5 ± 0.1 High
CNBr-Digested this compound 100 ± 20 0.6 ± 0.1 Moderate

Data sourced from

Table 2. Structural and Functional Comparison of this compound Mutants

Mutant This compound Expression TLR5 Activation Macrophage Toxicity
Wild-Type Yes High High
FlaA (Δthis compound) No None None
FliD (Δpolymerase) Yes (monomeric) High High

Data sourced from

Mechanistic Insights

  • Antigenic Tolerance: Acetoacetylation and CNBr digestion mask immunodominant epitopes, shifting immune responses from Th1 (pro-inflammatory) to Treg (tolerogenic) pathways .
  • TLR5 vs. NLRC4 Activation: Monomeric this compound primarily engages TLR5, while polymerized forms may also activate NLRC4 inflammasomes, explaining divergent antibody/DTH outcomes .

Q & A

Q. What are the primary methodologies for isolating and purifying flagellin from bacterial species, and how do variations in extraction protocols impact downstream immunological assays?

Answer: Isolation typically involves mechanical shearing (e.g., ultracentrifugation) or chemical treatments (e.g., acid hydrolysis) to separate this compound from bacterial filaments. Protocols must balance purity and structural integrity: for example, prolonged sonication may fragment this compound, altering TLR5 binding kinetics . Validation via SDS-PAGE and Western blotting is critical to confirm purity and antigenicity. Researchers should compare yield and functionality across methods to optimize for specific applications (e.g., cytokine induction assays).

Q. How can researchers validate the structural integrity of recombinant this compound for use in innate immunity studies?

Answer: Circular dichroism (CD) spectroscopy and cryo-EM are standard for assessing secondary and tertiary structures. Functional validation via TLR5 reporter assays (e.g., HEK-Blue™ hTLR5 cells) is essential to confirm bioactivity. Discrepancies between structural data and TLR5 activation (e.g., due to improper folding) require troubleshooting purification buffers or refolding protocols .

Intermediate Research Questions

Q. What experimental controls are critical when investigating this compound’s role in adjuvanticity, and how can confounding factors like endotoxin contamination be mitigated?

Answer: Controls should include:

  • Negative: TLR5-knockout cell lines to confirm signaling specificity.
  • Endotoxin: Limulus Amebocyte Lysate (LAL) assays to ensure lipopolysaccharide (LPS) levels are <0.1 EU/µg. Pretreatment with polymyxin B (which neutralizes LPS but not this compound) can isolate TLR5-specific effects .
  • Structural analogs: Use truncated this compound (e.g., FliCΔ174–400) to differentiate domains responsible for TLR5 binding vs. inflammasome activation.

Q. How do researchers reconcile conflicting data on this compound-induced cytokine profiles across different immune cell models (e.g., macrophages vs. dendritic cells)?

Answer: Divergent results may stem from cell-specific receptor expression (e.g., NLRC4 in macrophages) or culture conditions (e.g., serum components). Methodological steps:

Standardize cell sources: Use primary cells or well-characterized lines (e.g., THP-1 vs. RAW264.7).

Quantify receptor expression: Flow cytometry for TLR5, NLRC3.

Control media: Use endotoxin-free, serum-free media to avoid confounding stimuli. Cross-validate findings with in vivo models (e.g., murine splenocyte assays) .

Advanced Research Questions

Q. What strategies are effective for designing studies to analyze the immunomodulatory effects of chemically modified this compound (e.g., CNBr-digested fragments), particularly when tolerance induction contradicts adjuvant activity?

Answer: Key steps:

  • Dose-response titrations: Test fragments across a logarithmic concentration range (e.g., 100 fg–10 µg) to identify thresholds for tolerance vs. activation .
  • Longitudinal immune monitoring: Measure IgG/IgM titers, T-cell proliferation (CFSE dilution), and cytokine multiplex assays (IL-1β, IL-6) at multiple timepoints.
  • Mechanistic dissection: Use inhibitors (e.g., chloroquine for endosomal TLR5) or knockout models to isolate signaling pathways. Contradictions may arise from fragment size-dependent uptake mechanisms .

Q. How can researchers address discrepancies in in vivo vs. in vitro this compound-mediated NF-κB activation, particularly when in vivo data show suppressed responses?

Answer: Potential factors:

  • Microbiome interactions: Gut microbiota may metabolize this compound or induce regulatory T cells. Use germ-free models or broad-spectrum antibiotics to isolate host responses.
  • Compartmentalization: Intraperitoneal vs. oral administration alters immune cell exposure. Track fluorescently labeled this compound biodistribution via IVIS imaging.
  • Data normalization: Account for baseline NF-κB activity in tissues (e.g., splenocytes vs. intestinal lamina propria) using housekeeping genes (e.g., GAPDH) and fold-change calculations .

Methodological Frameworks

What frameworks (e.g., FINER, PICO) are optimal for formulating hypothesis-driven research questions on this compound’s dual role as a pathogen-associated molecular pattern (PAMP) and vaccine adjuvant?

Answer:

  • FINER Criteria: Ensure questions are F easible (e.g., accessible animal models), I nteresting (mechanistic novelty), N ovel (e.g., glycoengineered this compound), E thical (IACUC-approved protocols), and R elevant (e.g., antimicrobial resistance applications) .
  • PICO: Define P opulation (e.g., C57BL/6 mice), I ntervention (this compound dosage), C omparator (wild-type vs. TLR5⁻/⁻), O utcome (IgA titers, survival rates).

Q. How should researchers structure a literature review to identify gaps in this compound signaling mechanisms, particularly when meta-analyses reveal conflicting TLR5/IL-8 correlations?

Answer:

Search strategy: Use Boolean terms (e.g., "this compound AND TLR5 NOT Salmonella") across PubMed, Scopus.

Data extraction table: Catalog studies by model system, this compound source, assay type, and effect size.

Contradiction analysis: Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causation vs. correlation. Highlight understudied areas (e.g., cross-talk with TLR4) .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound-driven cytokine assays, especially when inter-lab variability in LPS contamination skews results?

Answer:

  • Pre-validation: Certify this compound batches via mass spectrometry and LAL assays.
  • Blinded replicates: Assign sample IDs randomly; use automated pipetting systems.
  • Open science: Share raw flow cytometry files (FCS) and analysis scripts (e.g., R/Python) via repositories like Zenodo .

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